Azido 1h tetrazol
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Overview
Description
Azido 1h tetrazol, also known as 1-(5-azido-1H-1,2,4-triazol-3-yl)tetrazole, is a nitrogen-rich heterocyclic compound. It is characterized by the presence of both azido and tetrazole groups, which contribute to its high energy content and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido 1h tetrazol typically involves multiple steps. One common method starts with the formation of 1-acetyl-3,5-diamino-1,2,4-triazole, which is then reacted with acetic anhydride to yield the desired product . Another approach involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . The reaction conditions often include the use of solvents like acetic acid and heating to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the compound’s high energy content and sensitivity to external stimuli .
Chemical Reactions Analysis
Types of Reactions
Azido 1h tetrazol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled conditions to ensure safety and maximize yield.
Major Products
The major products formed from these reactions include nitro, amine, and substituted tetrazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Azido 1h tetrazol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Azido 1h tetrazol involves the interaction of its azido and tetrazole groups with molecular targets. The azido group can undergo cycloaddition reactions, forming stable nitrogen-containing rings. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems . These interactions contribute to the compound’s reactivity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Azido-1H-1,2,4-triazole: Similar in structure but lacks the tetrazole ring.
1H-Tetrazole: Contains the tetrazole ring but lacks the azido group.
Uniqueness
Azido 1h tetrazol is unique due to the presence of both azido and tetrazole groups, which confer high energy content and reactivity. This dual functionality makes it a valuable compound in the synthesis of energetic materials and pharmaceuticals .
Properties
CAS No. |
220494-94-0 |
---|---|
Molecular Formula |
CHN7 |
Molecular Weight |
111.07 g/mol |
IUPAC Name |
1-azidotetrazole |
InChI |
InChI=1S/CHN7/c2-4-6-8-1-3-5-7-8/h1H |
InChI Key |
LJVUWWFGUIJVRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1N=[N+]=[N-] |
Origin of Product |
United States |
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